N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a 3-methyl-1,2,4-oxadiazole moiety linked via a propyl chain and a tetrahydrofuran-3-yl-oxy substituent at the 6-position of the nicotinamide core. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the tetrahydrofuran substituent may influence solubility and pharmacokinetics .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-11-19-15(24-20-11)3-2-7-17-16(21)12-4-5-14(18-9-12)23-13-6-8-22-10-13/h4-5,9,13H,2-3,6-8,10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGDFFCJCQCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2=CN=C(C=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through cyclization reactions involving hydrazine and carboxylic acids or their derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
MA2 (N-(3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine)
- Core Structure: Quinoline ring with a methoxy group at position 4.
- Oxadiazole Substituent : 2-Chloro-4-fluorophenyl group (electron-withdrawing) vs. 3-methyl group in the target compound.
- Pharmacological Activity : High-affinity CB2 receptor agonist with demonstrated brain permeability .
- Key Differences: The chloro-fluoro-phenyl substituent in MA2 likely enhances receptor binding specificity compared to the methyl group in the target compound. The quinoline core may confer greater lipophilicity than the nicotinamide scaffold .
Chembase Entry 2-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-benzoxazole-5-carboxamide
- Core Structure : Benzoxazole-carboxamide.
- Oxadiazole Substituent : 3-methyl group (identical to the target compound).
Compounds with Tetrahydrofuran Substituents
Patent Compound 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide
- Core Structure : Benzamide with indazole and benzodioxin groups.
- Tetrahydrofuran Substituent : Position 3-R configuration (shared with the target compound).
- Functional Role : The tetrahydrofuran group in this patented compound likely enhances solubility and stereochemical interactions with biological targets .
Pesticide-Related Amide Analogues (e.g., Flutolanil, Cyprofuram)
- Core Structure : Substituted benzamides (e.g., flutolanil: N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide).
- Comparison : While structurally distinct, these compounds highlight the versatility of amide linkages in agrochemical design. The trifluoromethyl group in flutolanil improves pesticidal activity but may reduce biocompatibility compared to the target compound’s oxadiazole and tetrahydrofuran groups .
Comparative Data Table
Biological Activity
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N4O3. The presence of the oxadiazole ring is significant as it is associated with various pharmacological activities.
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-oxadiazole structure demonstrated antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . Specifically, derivatives similar to this compound have shown promising results in inhibiting bacterial growth.
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 2 µg/mL |
| 2 | E. coli | 4 µg/mL |
| 3 | Bacillus subtilis | 1 µg/mL |
2. Antitubercular Activity
The compound has also been evaluated for its effectiveness against Mycobacterium tuberculosis. Studies have shown that related oxadiazole derivatives possess antitubercular activity with some exhibiting MIC values comparable to standard treatments like isoniazid . The mechanism of action is believed to involve inhibition of key enzymes in the bacterial cell wall synthesis.
Case Study: Efficacy Against Drug-resistant Strains
In a notable case study, a derivative structurally related to our compound was tested against drug-resistant strains of M. tuberculosis. The results indicated a significant reduction in bacterial viability at concentrations as low as 8 µM . This suggests potential for use in treating resistant tuberculosis infections.
The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in fatty acid biosynthesis . This inhibition disrupts the synthesis of vital components required for bacterial survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
